molecular formula C26H28N4O4S2 B12157775 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157775
M. Wt: 524.7 g/mol
InChI Key: HQYLEMRHESPSHB-STZFKDTASA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a thiazolidinone core fused with a pyridopyrimidinone scaffold. Key structural elements include:

  • Thiazolidinone moiety: A 3,4-dimethoxyphenyl ethyl group at position 3 and a thioxo group at position 2.
  • Pyridopyrimidinone system: A 2-methylpropyl (isobutyl) amino substituent at position 2 and a conjugated Z-configuration methylidene bridge linking the two heterocycles.

Properties

Molecular Formula

C26H28N4O4S2

Molecular Weight

524.7 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O4S2/c1-16(2)15-27-23-18(24(31)29-11-6-5-7-22(29)28-23)14-21-25(32)30(26(35)36-21)12-10-17-8-9-19(33-3)20(13-17)34-4/h5-9,11,13-14,16,27H,10,12,15H2,1-4H3/b21-14-

InChI Key

HQYLEMRHESPSHB-STZFKDTASA-N

Isomeric SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its intricate structure includes a pyrido[1,2-a]pyrimidin core and thiazolidinone moiety, which are known for their diverse biological activities. This article aims to synthesize available research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C25H26N4O5S2C_{25}H_{26}N_{4}O_{5}S_{2} with a molecular weight of 526.6 g/mol. The compound features several functional groups that contribute to its biological activity, including thiazolidinones and pyrimidines.

PropertyValue
Molecular FormulaC25H26N4O5S2
Molecular Weight526.6 g/mol
PurityTypically 95%

Antimicrobial Activity

Research indicates that compounds with structural similarities to thiazolidinones exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The compound in focus may possess similar antimicrobial activities due to its structural components that interact with bacterial cell walls or metabolic pathways.

Anticancer Potential

The anticancer effects of rhodanine derivatives have been well-documented. A study highlighted the structure–activity relationship (SAR) of rhodanines, revealing that modifications in the thiazolidinone ring can enhance anticancer activity . Given the structural features of the target compound, it is plausible that it could exhibit similar properties by inhibiting cancer cell proliferation or inducing apoptosis through specific molecular targets.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, thiazolidinone derivatives have been investigated for their ability to inhibit cholinesterases, which are crucial in neurotransmission . Such inhibition can lead to increased levels of neurotransmitters and has implications for treating neurodegenerative diseases.

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Interaction : Binding to specific enzymes or receptors can alter their function, leading to therapeutic effects.
  • Radical Scavenging : Some studies suggest that similar compounds exhibit antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways involved in inflammation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Studies : A study assessing various thiazolidinone derivatives found significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several compounds, suggesting potential applications in treating infections .
  • Anticancer Research : A review focused on rhodanines indicated promising anticancer activities linked to their ability to induce cell cycle arrest and apoptosis in cancer cell lines . The specific mechanisms were attributed to interactions with DNA and inhibition of oncogenic pathways.
  • Enzyme Inhibition Analysis : Research on similar compounds has demonstrated selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential use in managing conditions like Alzheimer's disease .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit promising anticancer properties. A study demonstrated that derivatives of thiazolidinone compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Thiazolidinone Derivatives

A series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results showed that certain derivatives had IC50 values in the micromolar range, indicating significant anticancer activity.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have shown that thiazolidinones possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazolidinone Derivative 1Staphylococcus aureus32 µg/mL
Thiazolidinone Derivative 2Escherichia coli16 µg/mL

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic processes. Research indicates that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Case Study: Enzyme Inhibition

A comparative study assessed the enzyme inhibition capabilities of thiazolidinone derivatives on COX enzymes. The results revealed that specific modifications to the thiazolidinone structure enhanced inhibitory effects, making them potential candidates for anti-inflammatory drugs.

Neuroprotective Effects

Recent studies suggest that compounds with a pyrido[1,2-a]pyrimidine core may exhibit neuroprotective effects. They potentially protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection

In vitro studies demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cell cultures, indicating protective effects against neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Variations in Activity and Properties

The following table highlights critical structural differences and inferred bioactivity trends among the target compound and analogs from literature:

Compound Name / Identifier Thiazolidinone Substituent (R1) Pyridopyrimidinone Substituent (R2) Reported or Hypothesized Bioactivity
Target Compound 3,4-dimethoxyphenyl ethyl 2-methylpropyl amino Antimicrobial (hypothesized)
3-[(Z)-{3-[2-(4-Methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one 4-methoxyphenyl ethyl morpholinylpropyl amino Antimicrobial
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-methoxyethyl phenylethyl amino Antioxidant

Key Observations :

  • R1 (Thiazolidinone substituent): The 3,4-dimethoxyphenyl ethyl group in the target compound provides stronger electron-donating effects compared to the 4-methoxyphenyl ethyl () or 2-methoxyethyl () groups. This may enhance interactions with hydrophobic pockets in enzymes (e.g., bacterial dihydrofolate reductase) .
  • R2 (Pyridopyrimidinone substituent): The phenylethyl amino group () introduces aromaticity, which may favor π-π stacking in antioxidant targets (e.g., free radical scavenging) . In contrast, the target’s 2-methylpropyl amino group likely increases metabolic stability due to steric hindrance against oxidative enzymes .
NMR and Structural Analysis

Comparative NMR studies () reveal that substituent changes alter chemical shifts in regions corresponding to the thiazolidinone-pyridopyrimidinone junction (positions 29–36 and 39–44). For example:

  • The 3,4-dimethoxyphenyl ethyl group in the target compound would likely deshield protons near the methoxy groups, producing distinct δ 3.8–4.0 ppm signals absent in analogs with simpler R1 groups .
  • The Z-configuration of the methylidene bridge (common across analogs) ensures consistent conjugation, maintaining planar geometry critical for intercalation or enzyme inhibition .
Computational and QSAR Insights

QSAR models () classify such hybrids based on descriptors like logP , polar surface area , and H-bond acceptor count :

  • The target compound’s logP (~3.5 predicted) is higher than the morpholinylpropyl analog (logP ~2.1), suggesting better blood-brain barrier penetration but higher hepatotoxicity risk .
  • Electrotopological state indices for the 3,4-dimethoxy group correlate with antimicrobial activity in training datasets, supporting the hypothesized bioactivity .

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